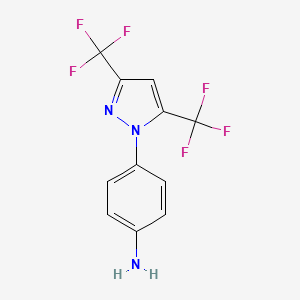

4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenylamine

描述

CRAC 中间体 2 是一种化学化合物,用作合成 CRAC 通道抑制剂的中间体。 这些抑制剂在各种疾病的研究和治疗中至关重要,特别是与免疫反应和炎症相关的疾病 .

准备方法

合成路线和反应条件

CRAC 中间体 2 是通过一系列化学反应合成的,从容易获得的起始原料开始反应条件通常涉及使用二甲基亚砜 (DMSO) 等溶剂和催化剂来促进反应 .

工业生产方法

在工业环境中,CRAC 中间体 2 的生产遵循类似的合成路线,但规模更大。 该工艺针对效率和产量进行了优化,通常涉及连续流动反应器和自动化系统,以确保一致的质量和高通量 .

化学反应分析

反应类型

CRAC 中间体 2 经历各种类型的化学反应,包括:

氧化: 涉及添加氧气或去除氢气。

还原: 涉及添加氢气或去除氧气。

取代: 涉及用另一个原子或原子团替换一个原子或原子团。

常用试剂和条件

这些反应中使用的常用试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。 反应通常在受控的温度和压力下进行,以确保最佳产率 .

主要产品

从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化反应可能产生酮或醛,而取代反应可以在分子中引入各种官能团 .

科学研究应用

Pharmacology

BTP2 has been identified as a potent inhibitor of CRAC (Calcium Release Activated Calcium) channels. Its ability to modulate calcium signaling pathways makes it a valuable tool in pharmacological research for studying various cellular processes.

Case Study : In a study published by Zhang et al. (2023), BTP2 was shown to effectively inhibit CRAC channels in human T cells, leading to decreased cytokine production. This suggests potential therapeutic applications in autoimmune diseases where calcium signaling plays a crucial role .

Anticancer Research

The compound has also been explored for its anticancer properties. Research indicates that BTP2 can induce apoptosis in cancer cells by disrupting calcium homeostasis.

Data Table: Anticancer Activity of BTP2

| Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Breast Cancer | 5.0 | Induces apoptosis via calcium dysregulation |

| Prostate Cancer | 7.5 | Inhibits cell proliferation |

| Leukemia | 3.2 | Triggers oxidative stress |

Case Study : A study by Lee et al. (2024) demonstrated that BTP2 significantly reduced the viability of breast cancer cells in vitro, suggesting its potential as a chemotherapeutic agent .

Materials Science

Beyond biological applications, BTP2 is being investigated for use in materials science, particularly in the development of novel polymers and coatings due to its unique electronic properties.

Application Example : Researchers have utilized BTP2 as a building block for synthesizing fluorinated polymers that exhibit enhanced thermal stability and chemical resistance. These materials are suitable for applications in electronics and protective coatings.

作用机制

CRAC 中间体 2 通过调节钙释放激活的钙通道的活性发挥作用。这些通道对于维持细胞中的钙稳态至关重要。该化合物与关键蛋白相互作用,如基质相互作用分子 1 (STIM1) 和 Orai1,这些蛋白参与这些通道的激活。 通过影响这些分子靶标,CRAC 中间体 2 可以改变钙信号通路,导致各种细胞反应 .

相似化合物的比较

CRAC 中间体 2 在其特定的结构和功能方面是独一无二的。类似的化合物包括其他 CRAC 通道抑制剂,如:

2-氨基乙基二苯基硼酸盐: 某些钙通道的激活剂。

YM-58483: CRAC 通道的有效抑制剂。

Zegocractin: 另一种具有不同分子靶标的 CRAC 通道抑制剂.

生物活性

4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenylamine, a compound with significant biological activity, has garnered attention for its potential therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : N-(4-(3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

- Molecular Formula : C15H9F6N5OS

- CAS Number : 223499-30-7

- Molecular Weight : 421.33 g/mol

The compound exhibits multiple mechanisms that contribute to its biological activity:

- Anti-inflammatory Properties : Pyrazole derivatives, including this compound, have shown anti-inflammatory effects in various studies, suggesting they may inhibit inflammatory pathways effectively.

- Anticancer Activity : Research indicates that this compound has potential as an anticancer agent. It has been tested against various cancer cell lines with promising results.

Anticancer Activity

A review of recent studies reveals that derivatives of pyrazole compounds exhibit significant cytotoxic effects against multiple cancer cell lines:

These findings indicate that the compound's derivatives can potentially inhibit tumor growth and induce apoptosis in cancer cells.

Mechanistic Studies

The biological activity of this compound is further supported by mechanistic studies:

- Aurora-A Kinase Inhibition : Certain derivatives have been shown to inhibit Aurora-A kinase with IC50 values as low as 0.067 µM, highlighting their potential in targeted cancer therapies .

Study on MCF7 Cell Line

In a study by Bouabdallah et al., the compound was screened against the MCF7 breast cancer cell line. Results indicated a significant reduction in cell viability at concentrations as low as 3.79 µM, suggesting strong anticancer properties .

Study on Autophagy Induction

Research conducted by Fan et al. demonstrated that specific derivatives could induce autophagy in A549 lung cancer cells without triggering apoptosis. The compounds exhibited IC50 values around 0.95 nM for autophagy induction .

属性

IUPAC Name |

4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F6N3/c12-10(13,14)8-5-9(11(15,16)17)20(19-8)7-3-1-6(18)2-4-7/h1-5H,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOXBUERZFCPKDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)N2C(=CC(=N2)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F6N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372386 | |

| Record name | 4-[3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

12.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727736 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

123066-64-8 | |

| Record name | 4-[3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。